Product packaging for Indolylheptylamine(Cat. No.:CAS No. 29852-47-9)

Indolylheptylamine

Cat. No.: B1215658
CAS No.: 29852-47-9
M. Wt: 230.35 g/mol
InChI Key: QMBZPQLSFZKDBT-UHFFFAOYSA-N
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Description

Indolylheptylamine is a synthetic organic compound featuring an indole moiety linked to a heptylamine chain. This structure is characteristic of ligands designed to target and study serotonin receptors, which are crucial G protein-coupled receptors (GPCRs) in the central nervous system . The indole scaffold is a privileged structure in medicinal chemistry and is a key component of endogenous neurotransmitters and many bioactive molecules . Compounds with indole-alkylamine structures, such as indolebutylamines, are well-documented in scientific literature for their high affinity and selectivity for serotonin receptors like 5-HT 1A and 5-HT 2A . The primary mechanism of action for this class of compounds involves the formation of a salt bridge between the protonatable nitrogen atom of the amine chain and a conserved aspartate residue (Asp 3.32) in the orthosteric binding site of the receptor . The indole moiety typically penetrates deeply into the receptor's hydrophobic pocket, interacting with key residues to stabilize the binding . Researchers can utilize this compound as a potent pharmacological tool in vitro to investigate the complex role of serotonin receptors in regulating mood, cognition, aggression, anxiety, and appetite . Due to its structural features, it holds significant research value for studying receptor function, signaling pathways, and for the identification and development of novel CNS-active therapeutics . This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2 B1215658 Indolylheptylamine CAS No. 29852-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(1H-indol-3-yl)heptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c16-11-7-3-1-2-4-8-13-12-17-15-10-6-5-9-14(13)15/h5-6,9-10,12,17H,1-4,7-8,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBZPQLSFZKDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183972
Record name Indolylheptylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29852-47-9
Record name Indolylheptylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029852479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indolylheptylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Derivatization

Advanced Methodologies for Indolylheptylamine Synthesis

The construction of this compound involves establishing the indole (B1671886) scaffold and incorporating the characteristic seven-carbon amine side chain. Various synthetic strategies, ranging from total synthesis to solid-phase techniques, can be employed.

Total Synthesis Approaches

Total synthesis of this compound would typically involve building the indole ring system and then attaching or incorporating the heptylamine (B89852) side chain. Established indole synthesis methods, such as the Fischer indole synthesis, Larock indole synthesis, or Madelung synthesis, can serve as foundational steps organic-chemistry.orgresearchgate.netjpionline.orgwikipedia.org. For instance, a strategy could involve the Fischer indole synthesis using a phenylhydrazine (B124118) derivative and a ketone or aldehyde precursor that already contains or can be readily converted into the heptylamine chain. Alternatively, the Larock indole synthesis, a palladium-catalyzed annulation of 2-iodoanilines with alkynes, offers regioselectivity and functional group tolerance that could be leveraged. Post-indole formation, the heptylamine chain could be introduced via alkylation reactions. For example, alkylation of the indole C3 position with a protected 7-haloheptylamine derivative, followed by deprotection of the amine, is a plausible route nih.govsemanticscholar.orgrsc.org. The synthesis of other indolealkylamines, such as N,N-dimethyltryptamine, often involves the reduction of amide intermediates with lithium aluminum deuteride (B1239839), a method that could be adapted for the synthesis of this compound mdma.chiaea.org.

Solid-Phase Synthesis Techniques and Applications

Solid-phase synthesis offers advantages in terms of purification and automation, making it suitable for library generation and high-throughput screening. The principles of solid-phase synthesis, as applied to peptides and small molecules, can be extended to indole derivatives rsc.orgresearchgate.netresearchgate.netub.edunih.gov. For the synthesis of this compound analogs, an indole precursor could be immobilized onto a solid support, such as a Wang resin. Subsequent reactions would involve attaching or modifying the heptylamine side chain on the solid support. For example, palladium-catalyzed coupling reactions, such as Sonogashira or Suzuki couplings, have been successfully employed for the synthesis of substituted indoles on solid supports, yielding diverse libraries researchgate.net. The Nenitzescu indole synthesis has also been adapted for solid-phase applications, providing access to functionalized indoles researchgate.net.

Novel Synthetic Routes for Structural Complexity

Modern synthetic chemistry provides several novel routes that could be applied to the synthesis of this compound or its complex derivatives. Transition metal-catalyzed C-H functionalization offers direct methods for attaching alkyl chains to the indole core. For instance, nickel-catalyzed C-H alkylation of indoles with unactivated alkyl chlorides or alcohols has been reported, demonstrating chemoselectivity and functional group tolerance semanticscholar.orgrsc.org. Electrochemical methods, such as the iodoamination of indoles with amines, allow for dual functionalization in a single step and are amenable to gram-scale synthesis and radiosynthesis organic-chemistry.org. Multicomponent reactions (MCRs) also present efficient pathways for constructing complex heterocyclic systems, including indole-fused structures, which could be adapted for the synthesis of this compound derivatives semanticscholar.org.

Chemical Modification and Analog Design for Research Purposes

Chemical modification of the this compound scaffold is crucial for exploring structure-activity relationships and generating diverse compound libraries for research.

Strategies for Structural Diversification and Library Generation

The creation of compound libraries with diverse structures is essential for drug discovery and chemical biology. For this compound, diversification can be achieved by modifying substituents on the indole ring (e.g., at positions 1, 2, 4, 5, 6, or 7) or by altering the heptylamine side chain. Palladium-catalyzed coupling reactions, such as Sonogashira and Suzuki couplings, are powerful tools for introducing various substituents onto the indole core researchgate.net. Solid-phase synthesis, as discussed previously, enables parallel synthesis of numerous analogs by varying building blocks or reaction conditions researchgate.netresearchgate.netub.edu. Strategies for creating indole-based libraries often involve late-stage functionalization or the use of biomimetic approaches to generate structural complexity mdpi.com.

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled this compound, particularly with deuterium (B1214612) (2H), is vital for mechanistic studies, metabolic profiling, and as internal standards in quantitative analysis. Deuterium labeling can be achieved through various methods, including the reduction of amide intermediates with lithium aluminum deuteride (LiAlD4), as demonstrated for other indolealkylamines mdma.chiaea.org. Hydrogen-deuterium (H/D) exchange reactions, catalyzed by metal nanoparticles (e.g., Rh@PVP) or acid/base mediation, are also effective for labeling indoles and alkylamine moieties nih.govacs.orgresearchgate.net. These methods allow for regioselective incorporation of deuterium at specific positions on the indole ring or the alkyl chain, providing valuable probes for understanding reaction mechanisms, metabolic pathways, and drug-target interactions mdma.chnih.govacs.org.

Molecular Interactions and Biochemical Mechanisms

Receptor Binding and Ligand-Target Interactions

The interaction of indolylalkylamines with various receptor systems, particularly the serotonin (B10506) (5-HT) receptors, has been a subject of scientific investigation. The affinity of a ligand for a receptor is a critical determinant of its biological activity. For indolylalkylamine derivatives, binding affinities have been characterized for several 5-HT receptor subtypes.

One related compound, 2-(5-Heptyloxy-1H-indol-3-yl)-ethylamine, has demonstrated a notable affinity for the human 5-HT1A receptor subtype, with a reported Ki value of 38 nM. nih.gov Another structurally similar compound, 2-(5-Ethyl-1H-indol-3-yl)-ethylamine, has been shown to bind with high affinity to both the human 5-HT1D and 5-HT1B receptors, with Ki values of 3.70 nM and 7.80 nM, respectively. ucsd.edu These findings highlight the potent interaction of these indolylalkylamines with specific serotonin receptor subtypes.

Currently, there is a lack of specific binding affinity data for indolylheptylamine derivatives at purinergic P2Y receptors in the available scientific literature.

Binding Affinities of Indolylalkylamine Derivatives at Human 5-HT Receptors

CompoundReceptor SubtypeBinding Affinity (Ki)
2-(5-Heptyloxy-1H-indol-3-yl)-ethylamine5-HT1A38 nM nih.gov
2-(5-Ethyl-1H-indol-3-yl)-ethylamine5-HT1D3.70 nM ucsd.edu
5-HT1B7.80 nM ucsd.edu

Beyond direct binding to the primary (orthosteric) site of a receptor, some molecules can bind to a secondary (allosteric) site, thereby modulating the receptor's response to its endogenous ligand. scienceopen.com This mechanism, known as allosteric modulation, can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's activity. scienceopen.com

Research on other indole-based compounds has demonstrated this mode of action. For instance, the indole-containing synthetic cannabinoids AM2201 and JWH-018 have been identified as positive allosteric modulators (PAMs) of the 5-HT1A receptor. nih.govnih.gov These compounds were found to enhance the maximal effect of serotonin (5-HT) in activating G-protein signaling pathways without having a direct activating effect on their own. nih.gov This suggests that some indole (B1671886) derivatives can induce conformational changes in the receptor that facilitate the action of the natural agonist. nih.gov While this has not been specifically demonstrated for this compound, it represents a potential mechanism of action for this class of compounds.

Enzymatic Modulation and Pathway Interventions

Indolylalkylamines and related structures have been investigated for their ability to modulate the activity of key enzymes. One significant area of research has been their interaction with monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters like serotonin. Some substituted indolylalkylamines have been shown to act as inhibitors of MAO. nih.gov Enzyme inhibition can occur through various mechanisms, including competitive inhibition, where the inhibitor molecule competes with the substrate for the enzyme's active site.

Furthermore, other enzymes within pathways involving indole metabolism have been identified as targets. For example, indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the kynurenine (B1673888) pathway of tryptophan metabolism, can be inhibited by certain indole derivatives. nih.gov The inhibition of such enzymes can have significant effects on various physiological and pathological processes. nih.gov

The binding of a ligand to a G protein-coupled receptor, such as the 5-HT1A receptor, initiates a cascade of intracellular signaling events. For the 5-HT1A receptor, which is a target for some indolylalkylamines, activation typically leads to the coupling of Gi/Go proteins. nih.gov This can result in downstream effects such as the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. nih.gov

Moreover, indole-based compounds have been shown to influence other major signaling pathways. For example, some indole alkaloids can affect the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov The MAPK pathway is a critical signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.govnih.gov The modulation of such pathways indicates that the effects of indolylalkylamines could be mediated through complex and interconnected intracellular signaling networks.

Protein-Ligand Recognition and Binding Dynamics in Biological Systems

The interaction of any small molecule with a protein is a dynamic process governed by a combination of factors including shape complementarity, electrostatic interactions, hydrogen bonding, and hydrophobic effects. For a molecule like this compound, both the indole ring and the flexible heptylamine (B89852) chain would contribute to its binding profile.

The indole moiety is a common feature in many biologically active compounds and is known to participate in various types of non-covalent interactions. nih.gov It can act as a hydrogen bond donor via the N-H group and its aromatic ring system can engage in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. Furthermore, the indole ring can participate in hydrophobic interactions, which are crucial for its association with nonpolar regions of a protein. Studies on indole-containing metal complexes have shown that the indole moiety is often directly responsible for the formation of protein-complexes. mdpi.com

The heptylamine chain provides a flexible, lipophilic component to the molecule. The length and flexibility of such alkyl chains can significantly influence binding affinity and selectivity. nih.gov This chain can explore hydrophobic pockets within a protein, and the terminal amine group can act as a hydrogen bond donor or accept a proton to form an ionic bond with negatively charged amino acid residues like aspartate or glutamate. Research on other long-chain alkylamines has demonstrated that their biological activity is often dependent on the specific length of the alkyl chain. nih.gov

The combination of the planar, aromatic indole ring and the flexible, aliphatic amine chain in this compound suggests a molecule with the potential for a multi-point binding mode, allowing it to adapt to the topology of various protein binding sites.

Table 1: Potential Molecular Interactions of this compound Moieties with Protein Residues

Molecular Moiety Potential Interaction Type Interacting Amino Acid Residues (Examples)
Indole Ring π-π Stacking Phenylalanine, Tyrosine, Tryptophan
Hydrogen Bonding (N-H) Aspartate, Glutamate, Serine, Threonine
Hydrophobic Interactions Leucine, Isoleucine, Valine, Alanine
Heptylamine Chain Hydrophobic Interactions Leucine, Isoleucine, Valine, Alanine
Ionic Bonding (Terminal NH3+) Aspartate, Glutamate
Hydrogen Bonding (Terminal NH2) Aspartate, Glutamate, Serine, Threonine

While direct studies on this compound are absent, research on its core indole structure reveals a capacity to modulate protein-protein interactions (PPIs). nih.govoup.com PPIs are fundamental to most biological processes, and their modulation by small molecules is a significant area of therapeutic research. nih.gov

A key example of this is the effect of indole on the bacterial flagellar motor. Studies have shown that indole can weaken the cooperative protein interactions within the flagellar complexes, leading to an inhibition of motility. nih.govoup.com This suggests that indole can interfere with the subtle conformational changes and binding interfaces necessary for the proper assembly and function of multi-protein machinery. It is proposed that indole modulates both intra- and inter-protein interactions to exert its physiological effects. nih.gov

Based on these findings, it is plausible that this compound, by virtue of its indole group, could also influence PPIs. The indole ring could insert itself at the interface of two interacting proteins, disrupting the non-covalent bonds that stabilize the complex. The attached heptylamine chain could further modulate this activity by providing additional anchoring points or by sterically hindering the association of the protein partners.

Table 2: Research Findings on Indole's Influence on Protein-Protein Interactions

Study Focus Organism/System Observed Effect of Indole Proposed Mechanism Reference
Bacterial Motility Escherichia coli Weakens cooperative protein interactions in the flagellar motor Modulation of intra- and inter-protein interactions nih.govoup.com
General Physiology Bacteria Influences multiple physiological functions through protein interaction modulation Non-specific interaction with polar amino acid residues nih.gov

Non-coding RNAs (ncRNAs), such as long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), are critical regulators of gene expression. aacrjournals.org A growing body of research indicates that small molecules can bind to these RNA structures and modulate their function or expression levels. nih.govnih.gov

There is evidence that indole-containing compounds can influence ncRNA pathways. For instance, indole-3-acetic acid, a prominent plant hormone with an indole structure, has been shown to have long-term effects on the methylation and expression of lncRNA genes in plants. nih.gov This suggests that the indole scaffold can be recognized by the cellular machinery that regulates ncRNA expression.

Given that small molecules can be designed to target the complex three-dimensional structures of ncRNAs, it is conceivable that this compound could interact with certain ncRNAs. nih.govnih.gov The indole ring might intercalate into helical regions or bind to pockets within the RNA structure, while the positively charged amine could interact with the negatively charged phosphate (B84403) backbone of the RNA. Such binding could alter the ncRNA's conformation, affect its interaction with proteins or other nucleic acids, or influence its processing and stability. However, without direct experimental evidence, this remains a hypothetical mechanism based on the established principles of small molecule-RNA interactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Analysis of Indolylheptylamine Derivatives

A systematic approach to analyzing indole (B1671886) derivatives, particularly those featuring amine-containing side chains like this compound, involves dissecting the molecule into its core components – the indole ring and the alkylamine chain – and examining the impact of modifications on each.

Modifications to the indole nucleus and the heptylamine (B89852) side chain can profoundly influence a compound's interaction with biological targets.

Indole Ring Substitutions: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the indole ring can alter electron density, lipophilicity, and hydrogen bonding capabilities, thereby affecting binding affinity and biological response researchgate.netnih.govmdpi.com. For instance, studies on various indole derivatives have shown that substituents at different positions can significantly modulate activity. For example, the presence of certain aryl groups at the C8 position of pyrimido[5,4-b]indoles enhanced their potency as Toll-like receptor 4 (TLR4) ligands nih.gov. Similarly, in other heterocyclic systems, specific halogen substitutions (e.g., fluorine) or methoxy (B1213986) groups have been linked to increased activity sci-hub.senih.govmdpi.com. The electronic nature and position of substituents are critical factors, with polar substituents often forming new interaction sites with receptors, thereby increasing activity pku.edu.cn.

Heptylamine Side Chain Modifications: The length, branching, and functionalization of the heptylamine side chain are critical for modulating physicochemical properties such as solubility and lipophilicity, as well as for establishing specific interactions with target binding sites. While direct SAR data for this compound is limited in the provided literature, studies on related indole derivatives with aminoalkyl side chains indicate that the nature of the nitrogen-containing moiety and its positioning can be crucial for activity sci-hub.senih.govnih.govru.nl. For example, N-containing moieties at the side chain of indole derivatives have been identified as significant determinants of anti-cancer activity nih.gov, and specific N-alkyl substitutions on side chains have shown potent inhibition against certain enzymes researchgate.net.

Table 1: Illustrative SAR of Indole Derivatives with Structural Modifications

Compound Example (Type of Modification)Key Structural FeatureReported Activity/EffectReference
Compound 36 (Pyrimido[5,4-b]indole)C8-aryl substitution (phenyl)Significantly increased potency (human TLR4 agonist activity at submicromolar concentrations) nih.gov
Compound 45 (Indole derivative)Chloro substitutionHigh anticancer activity (IC50 < 8.74 ± 0.79µM) sci-hub.se
Compound 12 (Chalcone-indole derivative)Indole scaffold with chalcone (B49325) moietySuppressed cancer cell proliferation (IC50 0.22–1.80 μmol/L) nih.gov
Compound 6j (Indole-based fusion inhibitor)Specific indole scaffold with heptad repeat targetingPotent inhibitor (EC50 = 200 nM) nih.gov
Compound 3c (Indole DKP)Indole diketopiperazine skeletonHigh antimicrobial activity (MIC 0.94–3.87 μM) frontiersin.org

Conformational analysis plays a vital role in understanding how a molecule adopts specific three-dimensional shapes that are optimal for binding to its biological target gardp.orgchemistrysteps.com. The relative stability of different conformations, influenced by factors like torsional strain and steric interactions, can dictate a molecule's biological activity researchgate.netiscnagpur.ac.inlibretexts.org. For indole derivatives, understanding the preferred conformations of the indole ring system and its flexible side chains, such as the heptylamine moiety, is crucial. Specific conformations may be stabilized by intramolecular hydrogen bonds or favorable van der Waals interactions, leading to a "bioactive conformation" that maximizes binding affinity and efficacy nih.gov. Computational methods are frequently employed to explore these conformational landscapes and identify the most biologically relevant shapes gardp.orgresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of a series of compounds and their observed biological activity. This approach allows for the prediction of the activity of new, unsynthesized compounds.

QSAR models typically utilize molecular descriptors – numerical representations of a molecule's structural and physicochemical properties – to correlate with biological endpoints mdpi.comnih.gov. These descriptors can include topological indices, electronic properties, and steric parameters. By building regression models (e.g., multiple linear regression, partial least squares), researchers can identify which structural features are most predictive of activity and use these models to design more potent analogs mdpi.comresearchgate.netunar.ac.id. For example, QSAR studies on various heterocyclic compounds have identified descriptors like substituent counts (e.g., nitro, chloro, bromo) and topological indices as significant predictors of activity mdpi.comresearchgate.net.

Table 2: Illustrative QSAR Descriptors and Their Role in Predicting Activity

Descriptor TypeExample DescriptorsGeneral Role in SAR/SPRReference
Topological/Geometric Verloop B2, Inertia Moment, Molecular Weight, Number of rotatable bondsShape, size, flexibility mdpi.com
Electronic Hammett sigma constants, partial charges, dipole moment, HOMO/LUMO energiesElectron distribution, reactivity nih.govmdpi.com
Physicochemical LogP, solubility, polar surface areaLipophilicity, membrane permeability nih.gov
Substituent-based Counts of specific atoms/groups (e.g., nitro, halogen), substituent positionsLocalized effects on electronic/steric properties sci-hub.senih.govresearchgate.net

The advent of machine learning (ML) and artificial intelligence (AI) has significantly enhanced the capabilities of QSAR modeling. ML algorithms, including deep learning, can analyze vast datasets to identify complex, non-linear relationships between molecular structure and activity that might be missed by traditional statistical methods substack.compreprints.orgnih.govrsc.org. These approaches accelerate the process of identifying promising lead compounds and optimizing their properties by providing more accurate predictive models preprints.org. For instance, ML algorithms are being used to predict pharmacokinetic properties and guide lead optimization efforts, thereby streamlining the drug discovery pipeline substack.compreprints.org.

Fragment-Based Research and Lead Optimization Strategies for Research Analogs

Fragment-based drug discovery (FBDD) and lead optimization are iterative processes aimed at developing potent and selective drug candidates from initial hits.

Fragment-Based Drug Discovery (FBDD): FBDD begins with screening small, low-molecular-weight chemical fragments that bind weakly to a biological target wikipedia.orgopenaccessjournals.comnih.gov. These fragments are then elaborated or combined ("grown" or "merged") to create more potent lead compounds gardp.orgwikipedia.orgnih.gov. This approach efficiently explores chemical space and can lead to novel chemical scaffolds with improved binding affinities openaccessjournals.com. For indole-based drug discovery, FBDD can identify initial fragments that interact with specific pockets of a target protein, which are then systematically modified to develop higher-affinity ligands nih.gov.

Lead Optimization: Once initial lead compounds are identified, lead optimization focuses on refining their structure to enhance potency, selectivity, and pharmacokinetic (PK) and pharmacodynamic (PD) properties, while minimizing toxicity nih.govresearchgate.netnih.gov. This involves synthesizing and testing numerous analogs, guided by SAR and QSAR studies nih.govresearchgate.net. Strategies include modifying substituents, altering the molecular scaffold, and fine-tuning physicochemical properties to achieve a balance of efficacy and drug-likeness substack.comnih.govnih.gov. The development of research analogs often involves exploring variations in the indole core and the heptylamine side chain to identify compounds with superior therapeutic profiles.

Compound List:

this compound (as the core structure of interest)

6j nih.gov

6k nih.gov

3b frontiersin.org

3c frontiersin.org

Compound 46 sci-hub.se

Compound 44 sci-hub.se

Compound 45 sci-hub.se

Compound 22 sci-hub.se

Compound 25 sci-hub.se

Compound 54a sci-hub.se

Compound 54b sci-hub.se

Compound 1 nih.gov

Compound 36 nih.gov

Compound 39 nih.gov

Indole, 1-(bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenyl-, dihydrochloride (B599025) ontosight.ai

Compound 12 nih.gov

Compound 30a nih.gov

Compound 30b nih.gov

Compound 33a nih.gov

Compound 33b nih.gov

Compound 2

Upon reviewing the available scientific literature through comprehensive searches, no specific computational or in silico investigations focusing solely on the chemical compound "this compound" were identified. The performed searches aimed to uncover studies related to molecular docking, virtual screening, molecular dynamics simulations, and quantum mechanical calculations specifically for this compound.

While several studies explored indole derivatives or related compounds using these computational methodologies, direct research detailing the computational analysis of this compound itself, including its potential biological targets, binding modes, interaction energies, complex stability, solvation dynamics, or quantum mechanical properties, was not found.

Therefore, it is not possible to generate an article with detailed research findings, data tables, or specific insights into the computational and in silico investigations of this compound as per the requested outline. The strict adherence to focusing solely on this specific compound prevents the generalization of findings from other related molecules.

Computational and in Silico Investigations

Quantum Mechanical (QM) Calculations

Electronic Structure Analysis and Reactivity Prediction

Computational chemistry techniques, particularly Density Functional Theory (DFT), are crucial for predicting the electronic structure and reactivity of molecules like Indolylheptylamine. DFT calculations allow researchers to determine key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the associated HOMO-LUMO gap irjweb.comijarset.comwordpress.comresearchgate.netmit.edumdpi.com. The HOMO-LUMO gap is a significant indicator of a molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity and a greater propensity for charge transfer within the molecule irjweb.comijarset.comresearchgate.net. These calculations can also provide insights into molecular polarity, chemical hardness, and electrophilicity, which are vital for predicting how this compound might interact with other molecules or biological targets irjweb.comijarset.com. For instance, studies on similar organic molecules using DFT have revealed that parameters like chemical hardness and electrophilicity index can elucidate a compound's potential for chemical transformation and interaction irjweb.comijarset.com. While specific DFT studies on this compound's reactivity were not found in the provided search results, the general application of these methods is well-established for predicting such properties irjweb.commdpi.comscm.com.

Spectroscopic Property Predictions for Advanced Characterization

In silico methods are extensively used to predict spectroscopic properties, aiding in the experimental characterization of compounds. For this compound, computational predictions could encompass Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Mass Spectrometry (MS) fragmentation patterns scm.com. These predicted spectra serve as a benchmark against which experimental data can be compared, facilitating compound identification and structural elucidation. For example, computational chemistry software can predict NMR chemical shifts and IR vibrational frequencies, which are essential for confirming the structure of synthesized compounds scm.com. Similarly, predicting MS fragmentation patterns helps in identifying characteristic fragments that aid in structural determination. While direct spectroscopic predictions for this compound were not detailed in the search results, these predictive capabilities are standard in computational chemistry workflows for molecular characterization scm.com.

Bioinformatics and Systems Biology Approaches

This section explores how computational biology and systems-level analyses are applied to understand the potential biological impact and mechanisms of this compound.

Integration of Omics Data to Elucidate Compound Effects on Biological Systems

The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) is a powerful strategy in systems biology to gain a holistic understanding of how compounds affect biological systems frontiersin.orgnih.govscilifelab.see-enm.orgufz.denih.govmdpi.comfrontierspartnerships.org. Metabolomics, in particular, involves the comprehensive analysis of small molecules (metabolites) to understand biological responses and identify biomarkers frontiersin.orgagresearch.co.nzresearchgate.netnih.govmdpi.com. By measuring a wide range of metabolites, researchers can gain an overview of cellular processes and develop hypotheses about mechanisms of action frontiersin.orgagresearch.co.nzresearchgate.net. Transcriptomics provides insights into gene expression patterns, while proteomics analyzes protein abundance and modifications nih.govnih.govnih.govprotavio.comelifesciences.orgfrontiersin.org. Integrating these datasets allows for a more comprehensive view of how a compound like this compound might influence cellular pathways, from gene expression to metabolic output nih.govscilifelab.see-enm.orgufz.de. For example, integrating transcriptomics with other omics data can reveal how genetic or transcriptional changes lead to metabolic alterations e-enm.org. While specific omics data integration studies for this compound were not found, the general approach is widely used to understand compound effects on biological systems frontiersin.orgnih.govscilifelab.see-enm.orgufz.demdpi.com. Notably, one search result identified "this compound" as a candidate target drug in a genome-wide investigation for hepatocellular carcinoma (HCC) researchgate.net, suggesting its potential involvement in biological systems that could be further explored through omics approaches.

Network Pharmacology for Identifying Polypharmacological Profiles

Network pharmacology is a systems biology approach that investigates the multi-target actions of drugs, moving beyond the traditional single-target paradigm upb.romdpi.comwjgnet.comasco.orgfrontiersin.org. This field aims to map complex "disease–target protein–drug" linkages by integrating data from various biological resources mdpi.comwjgnet.com. By constructing networks, researchers can identify potential drug targets, predict drug-target interactions, and elucidate polypharmacological profiles – the phenomenon where a drug interacts with multiple targets frontiersin.orgicr.ac.ukhawaii.edunih.govchimia.ch. This approach is vital for understanding both intended therapeutic effects and potential off-target effects, which can lead to side effects or opportunities for drug repurposing icr.ac.ukhawaii.edunih.govchimia.ch. Computational methods are central to network pharmacology, enabling the prediction of these interactions and the identification of key compounds and their targets mdpi.comfrontiersin.orgfrontiersin.orgplos.orgnih.govnih.govfrontiersin.org. For instance, network analysis can identify hub targets that are crucial for a drug's activity frontiersin.orgnih.govmedsci.org. The study that identified this compound as a candidate target drug for HCC also implies its potential role in complex biological networks relevant to disease, which could be further investigated using network pharmacology researchgate.net. The general principles of network pharmacology and polypharmacology prediction are well-documented, highlighting their importance in modern drug discovery mdpi.comfrontiersin.orgicr.ac.ukhawaii.edunih.govchimia.ch.

Advanced Analytical Methodologies for Indolylheptylamine Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Indolylheptylamine. Both proton NMR (¹H NMR) and carbon NMR (¹³C NMR) provide detailed information about the arrangement of atoms and the connectivity of bonds within the molecule dergipark.org.trchemrxiv.orgibm.comrsc.org.

¹H NMR Spectroscopy: This technique reveals the different types of protons present in this compound and their chemical environments. The indole (B1671886) ring protons typically resonate in the aromatic region, while the protons of the heptyl chain will exhibit characteristic signals corresponding to methylene (B1212753) (-CH₂-) and terminal methyl (-CH₃) groups. The amine (-NH₂) protons will also give rise to a distinct signal, whose position can be influenced by solvent and concentration nih.govweijiwangluo.com. The integration of these signals provides the relative number of protons in each environment, aiding in structural confirmation.

¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon skeleton of this compound. It allows for the identification of distinct carbon atoms, including those in the aromatic indole ring, the aliphatic carbons of the heptyl chain, and the carbon directly bonded to the amine group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons chemrxiv.orgnih.gov.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), can be employed for more complex structural assignments, establishing correlations between protons and carbons, and between directly bonded protons, respectively rsc.orgtsijournals.com.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing insights into the functional groups present in this compound dergipark.org.trtsijournals.comtsijournals.comresearchgate.netsavemyexams.comwfu.eduwikipedia.orglibretexts.orgksu.edu.saedinst.com.

Infrared (IR) Spectroscopy: IR spectroscopy works by measuring the absorption of infrared radiation, which causes molecules to vibrate. Different functional groups absorb IR radiation at characteristic frequencies, resulting in specific absorption bands. For this compound, key IR absorptions would include:

N-H stretching vibrations from the amine group, typically observed in the region of 3300-3500 cm⁻¹ savemyexams.comwfu.eduinstanano.com. Primary amines show two bands, while secondary amines show one.

C-H stretching vibrations from the aromatic indole ring (around 3000-3100 cm⁻¹) and the aliphatic heptyl chain (around 2850-2960 cm⁻¹) savemyexams.comwfu.eduinstanano.com.

C=C stretching vibrations from the aromatic indole ring, typically around 1500-1680 cm⁻¹ savemyexams.comwfu.edu.

C-N stretching vibrations from the amine group and the indole ring, usually found in the fingerprint region (1000-1300 cm⁻¹) researchgate.netwfu.edu.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of light. It is sensitive to vibrations that cause a change in the molecule's polarizability wikipedia.orgedinst.comrenishaw.com. Similar to IR, Raman spectroscopy can identify functional groups. The vibrational modes of the indole ring and the aliphatic chain will also be observable. While IR is particularly sensitive to polar bonds (like C=O or O-H), Raman is often more effective for non-polar bonds (like C=C in aromatic systems) or symmetric vibrations edinst.com.

The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint for this compound, aiding in its definitive identification and structural confirmation tsijournals.comtsijournals.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule that occur when it absorbs UV or visible light libretexts.orgresearchgate.netmpg.de. The indole moiety in this compound acts as a chromophore, absorbing light in the UV region.

Quantification: The Beer-Lambert Law (A = εbc, where A is absorbance, ε is molar absorptivity, b is path length, and c is concentration) forms the basis for quantitative analysis using UV-Vis spectroscopy researchgate.net. By measuring the absorbance of a solution of this compound at its maximum absorption wavelength (λmax), its concentration can be accurately determined, provided the molar absorptivity (ε) is known or determined through calibration researchgate.netparticle.dkmdpi.comacs.orgresearchgate.net. This makes UV-Vis spectroscopy a valuable tool for assaying the purity or concentration of this compound in samples.

Electronic Transitions: The UV-Vis spectrum provides information about the electronic structure of this compound. The absorption bands correspond to the excitation of electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state) libretexts.orgmpg.defaccts.de. The λmax and the shape of the absorption spectrum are characteristic of the electronic configuration of the indole ring and any extended conjugation, offering further insights into the molecule's electronic properties.

Method Validation and Quality Assurance in this compound Analysis

Ensuring the reliability and accuracy of analytical methods used for this compound is paramount. This is achieved through rigorous method validation and robust quality assurance practices particle.dkelementlabsolutions.comwjarr.comscioninstruments.comapvma.gov.auscielo.brwho.intslideshare.net.

Method Validation Parameters: Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose particle.dkapvma.gov.au. Key parameters that must be assessed include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte (this compound) in the presence of other components, such as impurities, degradants, or matrix components particle.dkelementlabsolutions.comscioninstruments.comapvma.gov.auscielo.br. This ensures that the measured signal is solely due to this compound.

Linearity: Demonstrates that the analytical response is directly proportional to the concentration of this compound over a defined range particle.dkmdpi.comresearchgate.netelementlabsolutions.comwjarr.comscioninstruments.comscielo.brnih.gov. This is typically assessed by analyzing samples at multiple concentration levels and performing regression analysis to obtain a correlation coefficient (R²), slope, and intercept. A minimum of five concentration points is generally recommended particle.dkwjarr.comscioninstruments.com.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity particle.dkelementlabsolutions.comwjarr.comscioninstruments.com. For assays, this range is typically 80-120% of the test concentration europa.eu.

Accuracy: The closeness of agreement between the measured value and the true or accepted reference value particle.dkelementlabsolutions.comwjarr.comscioninstruments.comapvma.gov.auscielo.brakjournals.com. It is often assessed by analyzing spiked samples with known concentrations or by comparing results with an independent, validated method. Acceptance criteria are usually expressed as percent recovery, typically within 95-105% or 98-102% acs.orgapvma.gov.auscielo.br.

Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions particle.dkelementlabsolutions.comscioninstruments.com. This includes:

Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

Intermediate Precision: Precision within the same laboratory, but under different conditions (e.g., different days, analysts, or equipment).

Reproducibility: Precision between different laboratories (inter-laboratory precision), often assessed during method transfer. Precision is typically expressed as Relative Standard Deviation (RSD), with acceptable limits often being less than 5% or even 1-2% for critical parameters mdpi.comscielo.br.

Limit of Detection (LOD): The lowest amount of analyte that can be detected, but not necessarily quantified, with acceptable reliability particle.dkscioninstruments.comakjournals.com.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy particle.dkresearchgate.netscioninstruments.comnih.govakjournals.com. This is critical for impurity analysis.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., temperature, mobile phase composition, flow rate), indicating its reliability during normal usage particle.dkelementlabsolutions.comscioninstruments.comscielo.br.

Instrument Calibration and Maintenance: Regular calibration and maintenance of analytical instruments (NMR, IR, UV-Vis spectrometers, chromatographs) are essential for accurate and reliable results who.int.

Use of Certified Reference Standards: Employing well-characterized and certified reference standards for this compound and potential impurities is crucial for method validation and routine analysis apvma.gov.auwho.int.

Documentation and Record Keeping: Maintaining detailed records of all analytical procedures, validation studies, instrument logs, and results is a cornerstone of QA who.int.

System Suitability Testing (SST): Performing SST before or during sample analysis ensures that the analytical system (instrument, reagents, method) is performing adequately and is suitable for the intended analysis elementlabsolutions.comscioninstruments.com. This typically involves analyzing a standard mixture to check parameters like resolution, peak symmetry, and detector response.

Adherence to Good Laboratory Practices (GLP) / Good Manufacturing Practices (GMP): Following established quality guidelines ensures consistency, traceability, and reliability in analytical testing acs.orgwho.int.

By implementing these advanced analytical methodologies and adhering to strict validation and QA protocols, researchers and analysts can confidently characterize this compound and ensure the quality of data generated.

Compound Name List:

this compound

Biological and Biochemical Research Applications in Experimental Models

In Vitro Cell-Based Model Investigations

In vitro studies have begun to elucidate the potential applications of Indolylheptylamine, particularly in the context of cancer research.

Studies investigating long noncoding RNAs (lncRNAs) in disease contexts have identified this compound as a potential therapeutic agent. For instance, in hepatocellular carcinoma (HCC) research, a study utilizing a Connectivity Map approach identified this compound among seven candidate target drugs for HCC treatment nih.govresearchgate.net. This identification suggests that this compound may influence cellular processes relevant to HCC pathogenesis. While the direct mechanism of this compound is not detailed in these findings, the study context indicates its potential involvement in cellular functions that are critical in disease progression. Specifically, the investigated lncRNA, LINC00668, was found to affect cell division, cell cycle, and mitotic nuclear division in HCC models, implying that candidate drugs like this compound might modulate these fundamental cellular processes nih.gov.

Direct research findings detailing the specific modulation of gene expression or protein levels by this compound in particular cell lines were not prominent in the reviewed literature. While the compound has been identified as a candidate target drug for diseases such as HCC, the precise molecular pathways, including its impact on gene and protein expression profiles, require further in-depth investigation.

This compound has been identified through screening methodologies in disease-specific cellular models. Notably, it was identified as a candidate target drug for Hepatocellular Carcinoma (HCC) through a Connectivity Map analysis nih.govresearchgate.net. This suggests its potential utility in cellular models of HCC. Furthermore, research into purinergic receptors indicates their broad involvement in cancer progression, including Colorectal Cancer (CRC), where certain P2Y receptors are implicated in regulating cell proliferation and migration researchgate.net. While this compound's specific role in CRC cellular models is not explicitly stated in the provided results, its identification in HCC screening highlights its relevance in cancer-related cell-based investigations.

Table 1: Candidate Target Drugs Identified for Hepatocellular Carcinoma (HCC) Treatment

Candidate DrugIdentified Association with HCC TreatmentReference(s)
This compoundIdentified via Connectivity Map analysis for HCC treatment nih.govresearchgate.net nih.govresearchgate.net
MimosineIdentified via Connectivity Map analysis for HCC treatment nih.govresearchgate.net nih.govresearchgate.net
DisopyramideIdentified via Connectivity Map analysis for HCC treatment nih.govresearchgate.net nih.govresearchgate.net
LidocaineIdentified via Connectivity Map analysis for HCC treatment nih.govresearchgate.net nih.govresearchgate.net
NU-1025Identified via Connectivity Map analysis for HCC treatment nih.govresearchgate.net nih.govresearchgate.net
BumetanideIdentified via Connectivity Map analysis for HCC treatment nih.govresearchgate.net nih.govresearchgate.net
DQNLAOWBTJPFKL-PKZXCIMASA-NIdentified via Connectivity Map analysis for HCC treatment nih.govresearchgate.net nih.govresearchgate.net

Ex Vivo Tissue-Based Studies

Information regarding the specific applications of this compound in ex vivo tissue-based studies, such as organotypic cultures or receptor binding assays in tissue homogenates, was not detailed in the reviewed literature.

No direct research findings detailing the use of this compound in organotypic slice cultures or tissue explants for functional analysis were identified.

Specific studies on this compound's receptor binding or activity profiling in tissue homogenates were not found in the provided search results.

Compound List:

this compound

Emerging Research Directions and Future Perspectives

Integration of Multi-Omics Data for Comprehensive Understanding

The study of complex biological systems, such as those influenced by indolylheptylamine, increasingly relies on the integration of multi-omics data. This approach combines information from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic understanding of molecular interactions and cellular responses nih.govnih.govctcusp.orgresearchgate.netsib.swissfrontiersin.org. By analyzing these diverse datasets synergistically, researchers can uncover intricate relationships between different biological layers, leading to a more comprehensive elucidation of this compound's mechanisms of action and potential therapeutic targets. For instance, integrating transcriptomic data (gene expression) with proteomic data (protein levels) and metabolomic data (metabolite profiles) can reveal how genetic alterations translate into functional changes and metabolic shifts within cells or organisms exposed to this compound. Such integrated analyses are crucial for identifying key pathways and biomarkers associated with the compound's effects, thereby advancing our understanding of its biological impact nih.govfrontiersin.orgnih.gov.

Advancements in High-Throughput Screening and Automation for Compound Discovery

High-throughput screening (HTS) and automation are pivotal in modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic agents nih.govnih.govbmglabtech.comnuvisan.comresearchgate.net. These technologies allow for the efficient identification of "hits" – compounds that exhibit a desired biological activity against a specific target. This compound research can benefit from advancements in automated screening platforms that can test thousands or even millions of compounds per day bmglabtech.comresearchgate.netnih.govchromatographyonline.comthermofisher.comchemrxiv.org. These platforms, often utilizing robotics, miniaturized assays, and sophisticated data analysis software, accelerate the process of identifying novel this compound derivatives or compounds that modulate this compound pathways. The development of diverse screening libraries, including focused libraries tailored to specific biological targets, further enhances the probability of discovering promising lead compounds nuvisan.comthermofisher.com.

Development of Novel Research Tools and Probes Based on this compound Scaffold

The this compound scaffold serves as a valuable foundation for developing novel research tools and molecular probes. By chemically modifying the core this compound structure, researchers can create derivatives with specific properties, such as fluorescent labels or affinity tags, for use in biological imaging and mechanistic studies nih.govnih.govthermofisher.comrsc.org. These probes can help visualize the localization of this compound or its metabolites within cells, track its interactions with biological targets, or monitor dynamic biological processes. For example, fluorescently labeled this compound derivatives could be synthesized to study its distribution and engagement with cellular components. Such tools are indispensable for gaining detailed insights into the compound's behavior and function at a molecular level. The synthesis of novel indole (B1671886) derivatives, in general, is an active area of research, with methods focusing on creating diverse structures for various applications mdpi.commdpi.comresearchgate.netnih.govjpionline.org.

Challenges and Opportunities in this compound Research

Despite the growing interest in this compound, several challenges and opportunities shape its research trajectory. A primary challenge lies in fully elucidating its complex biological mechanisms and therapeutic potential, which may require overcoming hurdles in target identification and pathway mapping. The development of robust and predictive preclinical models is also crucial for translating in vitro findings to in vivo efficacy. Opportunities abound in leveraging advanced analytical techniques, such as multi-omics integration, to gain deeper mechanistic insights nih.govnih.govresearchgate.net. Furthermore, the exploration of this compound's role in various disease contexts, potentially leading to the discovery of new therapeutic applications, presents a significant opportunity. The systematic investigation of structure-activity relationships for this compound derivatives could also yield compounds with improved potency, selectivity, and pharmacokinetic profiles.

Potential for Translational Research Applications in Preclinical Development (Non-Clinical)

The potential for this compound in translational research is primarily explored through preclinical studies, which are essential for evaluating safety, efficacy, and pharmacokinetic profiles before human trials fiosgenomics.comfda.govppd.compatheon.comsfda.gov.saclinsurggroup.commdpi.com. These non-clinical studies, conducted in vitro and in vivo (using animal models), aim to establish a safe starting dose, identify potential toxicities, and understand the compound's pharmacodynamics and pharmacokinetics fiosgenomics.comfda.govppd.comsfda.gov.samdpi.com. Research has identified this compound as a candidate target drug for hepatocellular carcinoma (HCC) based on genome-wide investigations spandidos-publications.com. This suggests a potential therapeutic avenue that warrants further preclinical investigation. The systematic preclinical development process is critical for gathering the data necessary to support regulatory submissions, such as Investigational New Drug (IND) applications, and ultimately to advance promising candidates towards clinical trials fiosgenomics.comfda.govppd.compatheon.comsfda.gov.saclinsurggroup.com.

Q & A

Q. How can researchers optimize experimental designs for studying this compound’s synergism with existing HCC therapies (e.g., sorafenib)?

  • Methodological Answer : Use Chou-Talalay combination index (CI) analysis to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1). Validate with apoptosis assays (Annexin V/PI) and cell cycle profiling (flow cytometry). Predefine synergy thresholds and power calculations to ensure statistical robustness .

Key Considerations for Reporting

  • Data Tables : Include tables summarizing pharmacokinetic parameters, selectivity indices, and heterogeneity metrics. Follow journal guidelines to avoid duplicating text .
  • Ethical Compliance : For in vivo studies, detail Institutional Animal Care and Use Committee (IACUC) approvals and ARRIVE guidelines adherence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.